Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) receptor tyrosine kinase. [] It exhibits nanomolar inhibition of MET kinase activity and demonstrates robust antitumor activity in vivo. []
Relevance: While AMG 337 shares the 1-methyl-1H-pyrazol-4-yl substructure with 4-acetamido-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, it diverges significantly in overall structure. This compound is included due to the presence of the shared substructure and its focus on a specific kinase target, highlighting the potential relevance of exploring kinase inhibition for the target compound. []
Compound Description: This compound was synthesized and evaluated for inhibitory potency against kinases with a cysteine residue in the hinge region, including MPS1, MAPKAPK2, and p70S6Kβ/S6K2. []
Relevance: Similar to 4-acetamido-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, this compound features a 1-methyl-1H-pyrazol-4-yl group attached to a pyridine ring. [] This structural similarity, particularly the shared connection point at the 4-position of the pyrazole ring, suggests potential overlap in their interactions with kinase targets.
Compound Description: 16d and 16e are selective inhibitors of heat shock protein 90 (HSP90) α and β isoforms. [, ] TAS-116 (16e) specifically, exhibits oral bioavailability and demonstrated potent antitumor activity in a mouse xenograft model. [, ]
Relevance: Both compounds, along with 4-acetamido-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, contain the 1-methyl-1H-pyrazol-4-yl moiety. [, ] The presence of this shared group, despite differences in the core scaffold, suggests the 1-methyl-1H-pyrazol-4-yl group might contribute to binding interactions within a defined chemical space relevant to HSP90.
Compound Description: Hu7691 is a potent and selective Akt inhibitor designed to minimize cutaneous toxicity observed with earlier Akt inhibitors. [] It exhibits promising kinase selectivity and antiproliferative activity against cancer cells. []
Compound Description: GDC-0994 is an orally bioavailable and selective inhibitor of extracellular signal-regulated kinase 1/2 (ERK1/2) kinase activity. [] It is being investigated for its potential to enhance efficacy and overcome resistance mechanisms in cancer treatment. []
Relevance: GDC-0994, similar to Hu7691, contains the 1-methyl-1H-pyrazol-5-yl moiety, unlike the 1-methyl-1H-pyrazol-4-yl found in the target compound. [] The presence of the 1-methyl-1H-pyrazol-5-yl in another kinase inhibitor suggests this subtle structural variation may offer alternative binding modes or interact with different kinase sub-pockets compared to the 1-methyl-1H-pyrazol-4-yl group.
Compound Description: MK-8033 is a dual inhibitor of c-Met and Ron receptor tyrosine kinases. [] Notably, it preferentially binds to the activated conformation of c-Met. [] MK-8033 exhibits potent antitumor activity in vivo, potentially offering advantages over inhibitors lacking this preferential binding. []
Relevance: Similar to 4-acetamido-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, MK-8033 features a 1-methyl-1H-pyrazol-4-yl group attached to a pyridine ring. [] This shared structural motif, present in both a dual c-Met/Ron inhibitor and a selective MET inhibitor (AMG 337), underscores the potential of this chemical space for developing inhibitors targeting these kinases.
Compound Description: APD791 is a highly selective 5-hydroxytryptamine 2A (5-HT2A) receptor inverse agonist. [, ] It demonstrates potent activity in inhibiting platelet aggregation and vascular smooth muscle contraction. [] Its oral bioavailability and acceptable safety profile led to its advancement into clinical development for arterial thrombosis. []
Relevance: Like Hu7691 and GDC-0994, APD791 incorporates the 1-methyl-1H-pyrazol-5-yl group, differing from the 4-position linkage in 4-acetamido-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide. [, ] The presence of this group in a potent and selective 5-HT2A receptor inverse agonist suggests potential applications beyond kinase inhibition.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.